molecular formula C21H18ClN5OS B2772399 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 577756-84-4

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No.: B2772399
CAS No.: 577756-84-4
M. Wt: 423.92
InChI Key: RCWBHARGZOJHPA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a phenethylacetamide moiety. The presence of the thiol group is particularly significant as it may contribute to its biological interactions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfanyl group likely plays a role in forming covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. A study synthesized new derivatives based on this scaffold and evaluated their inhibitory activities against EGFR. The results showed promising anticancer potential, suggesting that this compound could be explored further in cancer treatment strategies .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and nitric oxide production in activated microglia. For instance, similar pyrazolo derivatives were shown to reduce neuroinflammation by modulating NF-kB signaling pathways . This suggests that this compound may possess neuroprotective properties beneficial for conditions like Parkinson's disease.

Case Studies

StudyFindings
Anticancer Study New pyrazolo derivatives displayed significant inhibition of EGFR activity, indicating potential as anticancer agents .
Neuroprotection Compounds similar to this compound reduced LPS-induced inflammatory responses in microglial cells .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBHARGZOJHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.